molecular formula C10H15N5 B13647857 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine

Katalognummer: B13647857
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: RFGWIBOHZKLMBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

The synthesis of 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Eigenschaften

Molekularformel

C10H15N5

Molekulargewicht

205.26 g/mol

IUPAC-Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-7-5-15(13-10(7)11)6-9-4-8(2)12-14(9)3/h4-5H,6H2,1-3H3,(H2,11,13)

InChI-Schlüssel

RFGWIBOHZKLMBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)CN2C=C(C(=N2)N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.